molecular formula C10H22Cl2N2O B2743631 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride CAS No. 2413869-18-6

2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride

Cat. No.: B2743631
CAS No.: 2413869-18-6
M. Wt: 257.2
InChI Key: GBZMFXZCODBDLN-UHFFFAOYSA-N
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Description

2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride is a chemical compound with a complex structure that includes both azetidine and piperidine rings. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride typically involves multiple steps, starting with the preparation of the azetidine and piperidine intermediates. These intermediates are then combined through a series of reactions, including nucleophilic substitution and reduction reactions, to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and azetidine derivatives, such as:

  • **1-(Azetidin-3-yl)piperidin-4-yl]methanol
  • **2-(Piperidin-4-yl)ethanol
  • **1-(Azetidin-3-yl)piperidine

Uniqueness

2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride is unique due to its specific combination of azetidine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[1-(azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-6-3-9-1-4-12(5-2-9)10-7-11-8-10;;/h9-11,13H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVNSPQNIUMFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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